5-Chloro-2-methoxy-4-(trifluoromethyl)aniline

Description

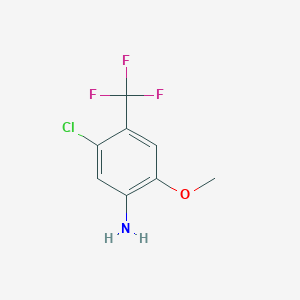

5-Chloro-2-methoxy-4-(trifluoromethyl)aniline is a halogenated aniline derivative with a molecular formula C₈H₇ClF₃NO (approximate molecular weight: 226.59 g/mol). Its structure features a trifluoromethyl (-CF₃) group at the para position (C4), a methoxy (-OCH₃) group at the ortho position (C2), and a chlorine atom at the meta position (C5) relative to the amino (-NH₂) group (Figure 1). This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing substituents to modulate reactivity and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxy-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKXFAJNYIKDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline typically involves the following steps:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group.

Chlorination: The nitro compound is then chlorinated to introduce the chloro group at the desired position.

Reduction: The nitro group is reduced to an amine group.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration, chlorination, and reduction processes, followed by purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chloro, methoxy, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline exhibits notable antimicrobial properties. In studies involving various bacterial strains, compounds derived from this aniline have shown effective inhibition against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) of these derivatives ranged from 0.070 to 35.8 μM, indicating their potential as antimicrobial agents .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Modifications of the parent structure have resulted in derivatives that maintain or enhance antiviral efficacy against specific viral strains. Notably, the presence of the trifluoromethyl group has been linked to increased potency compared to other structural variations .

Pesticide Intermediates

This compound serves as an important intermediate in the synthesis of various agrochemicals, particularly insecticides and herbicides. Its derivatives are utilized in the formulation of pyrazole-type insecticides like Fipronil, which are effective against a broad spectrum of pests . The synthesis methods for these compounds emphasize environmentally friendly processes with high yields.

Biotransformation Studies

Understanding the biotransformation of this compound is crucial for evaluating its pharmacokinetics and safety profile. Studies involving animal models have shown that the compound undergoes hydrolysis to form metabolites that retain biological activity. These metabolites can serve as active pharmaceutical ingredients or lead compounds for further development .

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Key Features :

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, influencing pharmacokinetics .

- Chlorine Atom : Improves binding affinity in enzyme inhibition (e.g., cholinesterase) through halogen bonding .

- Methoxy Group : Increases solubility and steric effects, altering molecular interactions .

Structural Analogues and Substituent Effects

The biological and chemical properties of halogenated anilines are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Key Analogues

| Compound Name | Substituents | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Biological Activity (IC₅₀) |

|---|---|---|---|---|---|

| 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline | 5-Cl, 2-OCH₃, 4-CF₃ | 226.59 | Not reported | ~196–198* | Not reported |

| 4-Chloro-2-(trifluoromethyl)aniline | 4-Cl, 2-CF₃ | 195.56 | 53903-49-4 | Not reported | Not reported |

| 2-Fluoro-5-(trifluoromethyl)aniline | 2-F, 5-CF₃ | 179.11 | 535-52-4 | Not reported | Not reported |

| 5-Chloro-2-nitro-4-(trifluoromethyl)aniline | 5-Cl, 2-NO₂, 4-CF₃ | 240.56 | 35375-74-7 | Not reported | Intermediate in synthesis |

| 3-Chloro-5-methoxyphenol | 3-Cl, 5-OCH₃ | 158.58 | 65262-96-6 | Not reported | Antimicrobial potential |

*Inferred from analogous compounds in and .

Key Observations:

Substituent Positioning: The 2-methoxy group in the target compound enhances solubility compared to non-methoxy analogues like 4-Chloro-2-(trifluoromethyl)aniline . 5-Chloro substitution improves cholinesterase inhibition compared to non-halogenated analogues, as seen in (IC₅₀ = 1.97 µM for methyl(phenyl)carbamate derivatives) .

Electronic Effects :

- The trifluoromethyl group at C4 increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .

- Nitro groups (e.g., in 5-Chloro-2-nitro-4-(trifluoromethyl)aniline) reduce basicity but enhance reactivity as synthetic intermediates .

Physicochemical Properties

- Melting Points : Compounds with trifluoromethyl and chloro groups exhibit higher melting points (e.g., ~196–198°C for the target compound) due to increased molecular symmetry and intermolecular forces .

- Solubility : The methoxy group improves aqueous solubility compared to purely halogenated analogues .

Biological Activity

5-Chloro-2-methoxy-4-(trifluoromethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 225.6 g/mol

- CAS Number : 1805228-73-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The aniline structure can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, the inhibition of epidermal growth factor receptor (EGFR) is a common mechanism among aniline derivatives. Studies have shown that modifications on the aniline ring can lead to variations in cytotoxicity against cancer cell lines:

| Compound | IC (μM) | Target |

|---|---|---|

| This compound | To be determined | EGFR |

| Similar Aniline Derivative | 1.35 - 8.83 | EGFR |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as trifluoromethyl, can enhance the inhibitory potency against cancer cell lines .

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. The incorporation of chlorine and trifluoromethyl groups has been associated with increased antibacterial activity.

Case Studies

- Inhibition of EGFR : A study explored the effects of various aniline derivatives on EGFR, reporting that compounds with trifluoromethyl substitutions exhibited potent inhibitory effects with IC values ranging from 5 to 10 nM against resistant cancer cell lines .

- Antibacterial Evaluation : Another investigation assessed the antibacterial properties of substituted anilines, revealing promising results against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was linked to enhanced activity .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline in academic research?

The synthesis typically involves sequential functionalization of the aniline ring. A primary approach includes nitration of a precursor like 4-(trifluoromethyl)aniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by selective reduction and halogenation . Chlorination can be achieved using Cl₂ or N-chlorosuccinimide in polar aprotic solvents, with the methoxy group introduced via nucleophilic substitution of a chloro intermediate using sodium methoxide in methanol under reflux . Reaction stoichiometry and temperature must be carefully controlled to avoid over-substitution .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- 19F-NMR spectroscopy confirms the presence and position of the trifluoromethyl group, as fluorine chemical shifts are sensitive to electronic environments .

- HPLC-MS determines molecular weight and detects byproducts like nitro or amine derivatives .

- X-ray crystallography resolves ambiguities in substituent positioning, particularly for regioisomers .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in electrophilic substitution?

The trifluoromethyl group is strongly electron-withdrawing, directing incoming electrophiles to meta/para positions relative to itself. This effect competes with the methoxy group’s electron-donating nature, requiring computational modeling (e.g., DFT with B3LYP functionals) to predict regioselectivity . Experimental validation involves competitive reactions with bromine or nitronium ions, analyzed via LC-MS to quantify product ratios .

Q. What methodological approaches resolve contradictions in reported reaction yields for derivatives?

- Design of Experiments (DoE) systematically varies parameters (temperature, solvent polarity) to identify optimal conditions .

- Comparative kinetic studies under inert vs. oxidative atmospheres clarify side-reaction pathways .

- In situ monitoring (FT-IR/Raman) tracks intermediates, enabling real-time adjustments .

Q. How can computational chemistry predict novel reaction pathways?

Density functional theory (DFT) models electronic properties and transition states. For example:

- Predicting the activation energy for nucleophilic substitution at the chloro position .

- Simulating radical pathways in photoinduced reactions, guiding experimental catalyst selection .

Q. What strategies mitigate steric hindrance during functionalization of the aniline ring?

- Use bulky directing groups (e.g., tert-butoxy) to pre-organize the substrate .

- Microwave-assisted synthesis enhances reaction rates in sterically congested systems .

- Low-temperature lithiation followed by electrophilic quenching avoids decomposition .

Q. How does the methoxy group’s ortho-directing nature affect regioselectivity?

The methoxy group directs electrophiles to the ortho position relative to itself, competing with the trifluoromethyl group’s meta-directing effect. Methodological solutions include:

- Blocking undesired positions with temporary protecting groups (e.g., acetyl) .

- Solvent polarity modulation to favor one directing effect over another (e.g., DMF vs. THF) .

Methodological Notes

- Synthetic Optimization : For nitration steps, maintain temperatures below 10°C to prevent polynitration .

- Analytical Validation : Cross-reference ¹H/¹³C NMR with computational chemical shift predictions (e.g., ACD/Labs) to confirm assignments .

- Safety Protocols : Handle intermediates like nitro derivatives with care due to explosive potential; use inert atmospheres for reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.